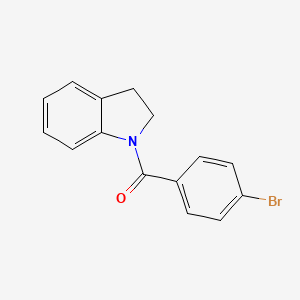

(4-溴苯基)-(2,3-二氢吲哚-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

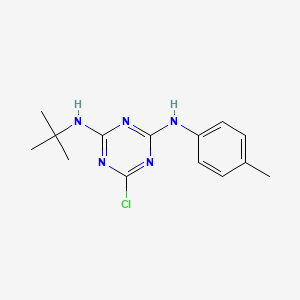

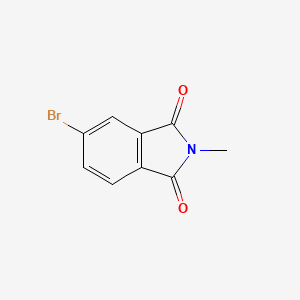

The synthesis of derivatives similar to "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" typically involves multiple steps including bromination, demethylation, and the use of Lewis acid catalysts. For instance, the synthesis of related bromophenol derivatives often employs reactions such as bromination and demethylation, utilizing substrates like (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2012). Another example includes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, achieved through the reaction of 4-bromophenol and benzoyl chloride (Kuang Xin-mou, 2009).

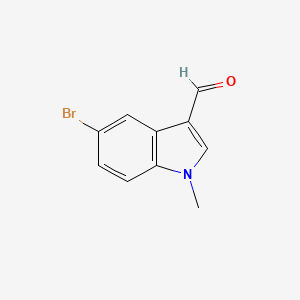

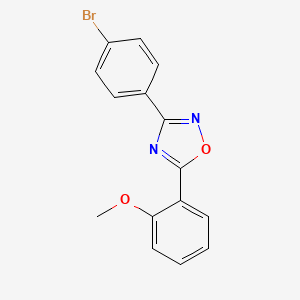

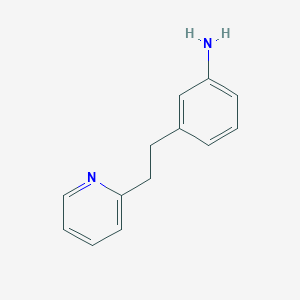

Molecular Structure Analysis

The molecular structure of derivatives of "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" is characterized through techniques such as X-ray crystallography. For instance, a related compound's crystal structure was detailed, highlighting its monoclinic space group and cell data (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

The chemical reactions involving "(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone" and its derivatives are diverse, ranging from bromination to complex rearrangements. Selective O-demethylation during bromination is a notable reaction, leading to various bromophenol derivatives (Çetinkaya et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. For example, the crystal structure and space group details provide insights into the compound's stability and reactivity (Kuang Xin-mou, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for substitutions, and behavior under different conditions (e.g., pH, temperature), are foundational for understanding and further modifying the compound. The synthesis methods often hint at the chemical robustness and reactive sites of the compound, as seen in the diverse synthetic routes and reactions it undergoes (Çetinkaya et al., 2011; Kuang Xin-mou, 2009).

科学研究应用

化学分析

“(4-溴苯基)-(2,3-二氢吲哚-1-基)甲酮”用于分析应用,例如高效液相色谱 (HPLC) 和气相色谱 (GC) 。这些技术用于分离、识别和量化混合物中的每种成分。

医药中间体

该化合物用作医药中间体 。医药中间体是作为原料用于生产大宗药物的药物,或者它们可以指在合成 API 期间产生的物质,在成为 API 之前必须经过进一步的分子变化或处理。

溶剂效应研究

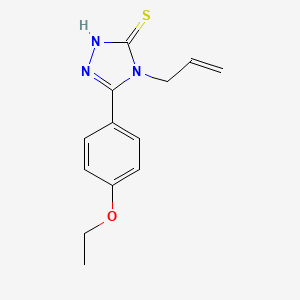

已经广泛研究了溶剂对该化合物吸收和发射光谱以及偶极矩的影响 。 在所研究的选定分子所有溶剂中,激发态的偶极矩观察到大于基态的偶极矩 。

荧光研究

该化合物已被用于荧光研究 。 对于不同的溶剂,荧光光谱观察到微小的变化;DMS 观察到最高的荧光强度 。

量子计算

像“(4-溴苯基)-(2,3-二氢吲哚-1-基)甲酮”这样的分子的量子计算被假定为隐含地被隔离,就好像它们处于相对较低压力的气相中一样 。 因此,对于凝聚相、液体、粘性液体和固体中的分子,这些介质对溶质分子电子态的绝对和相对能量的影响在光物理和光化学中非常重要 。

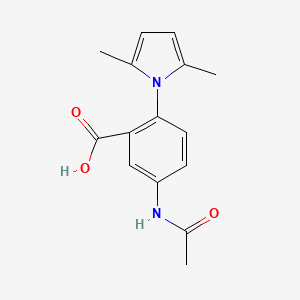

分子静电势图

基态偶极矩、HOMO-LUMO 和分子静电势图也通过从头算计算计算,并通过 Gaussian 09 W 软件评估 。这些图提供了分子中电荷分布的直观表示,可用于预测该分子的反应性。

未来方向

属性

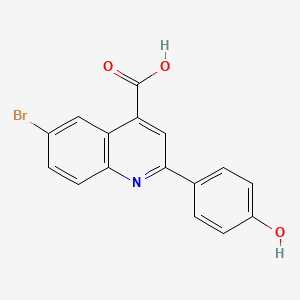

IUPAC Name |

(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWKIWDJGLWQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356107 |

Source

|

| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331240-54-1 |

Source

|

| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)